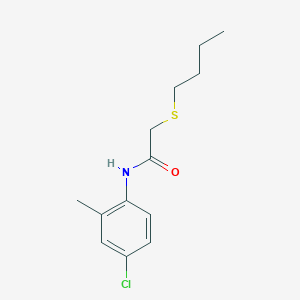
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTFE and belongs to the class of sulfonyl-containing compounds. BTFE has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
BTFE exerts its biological effects through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BTFE has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression. By inhibiting these enzymes and proteins, BTFE can modulate various cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
BTFE has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BTFE has also been shown to inhibit the formation of new blood vessels, which is a process called angiogenesis. This property of BTFE makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis. BTFE has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
实验室实验的优点和局限性
BTFE has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a relatively low toxicity and can be used at low concentrations. BTFE has also been shown to have good solubility in various solvents, which makes it easy to work with in the lab. However, there are also some limitations to using BTFE in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. This can make it difficult to study the long-term effects of BTFE on biological systems. Additionally, BTFE has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on BTFE. One area of research is to further elucidate the mechanism of action of BTFE. This can help to identify new targets for BTFE and improve our understanding of its biological effects. Another area of research is to optimize the synthesis method for BTFE. This can help to improve the yield and purity of BTFE, which can facilitate its use in various applications. Additionally, further studies are needed to investigate the potential applications of BTFE in agriculture and material science. Finally, more research is needed to investigate the long-term effects of BTFE on biological systems, which can help to determine its safety and efficacy for use in various applications.
Conclusion:
In conclusion, BTFE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. BTFE has shown promise as a potential drug candidate for the treatment of cancer and other diseases, as well as a potential pesticide and material science application. Further research is needed to fully explore the potential of BTFE in these areas.
合成方法
BTFE can be synthesized by reacting 4-fluoroaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield BTFE. This synthesis method has been optimized and can be carried out on a large scale with high yields.
科学研究应用
BTFE has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BTFE has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of various types of cancer such as breast cancer, lung cancer, and colon cancer. BTFE has also been shown to have potential applications in agriculture as a pesticide due to its ability to inhibit the growth of certain pests. In material science, BTFE has been studied for its ability to form self-assembled monolayers on metal surfaces, which can be used for the fabrication of electronic devices.
属性
分子式 |
C14H10F4N2O2S |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
N//'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10F4N2O2S/c15-10-6-8-11(9-7-10)19-13(14(16,17)18)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
InChI 键 |
VIRBVXQSNMYALE-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(F)(F)F)\NC2=CC=C(C=C2)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)F |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)

![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
